molecular formula C16H24N2O2 B7923057 [(R)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid

[(R)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid

Cat. No.: B7923057
M. Wt: 276.37 g/mol
InChI Key: FAJALQFXYIBLPZ-OAHLLOKOSA-N
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Description

[(R)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid is a pyrrolidine-based compound featuring a benzyl-isopropyl-amino substituent at the 3-position of the pyrrolidine ring and an acetic acid moiety at the 1-position. This compound is classified as a chiral intermediate, likely used in pharmaceutical or fine chemical synthesis, though its commercial availability is currently discontinued .

Properties

IUPAC Name

2-[(3R)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-13(2)18(10-14-6-4-3-5-7-14)15-8-9-17(11-15)12-16(19)20/h3-7,13,15H,8-12H2,1-2H3,(H,19,20)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJALQFXYIBLPZ-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2CCN(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC1=CC=CC=C1)[C@@H]2CCN(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Core Synthesis

The pyrrolidine ring is typically synthesized via cyclization of γ-aminobutyraldehyde derivatives or through [3+2] cycloaddition reactions. A patented method (CN102603592A) starts with racemic 1-benzyl-3-aminopyrrolidine, prepared by reductive amination of benzylamine with succinaldehyde followed by catalytic hydrogenation. This route yields the racemic amine precursor, which is subsequently resolved into its enantiomers.

Enantiomeric Resolution

The (R)-enantiomer is isolated using chiral resolution with tartaric acid derivatives. Key parameters include:

ParameterOptimal Value/Range
Resolving agentL-(+)-tartaric acid hydrate
Solvent systemEthanol/water (3:1 v/v)
Temperature50–70°C during dissolution
Cooling rate0.5°C/min to 25°C
Molar ratio (amine:acid)1:0.8–1.0

This process achieves enantiomeric excess (ee) >98% for the (R)-isomer, as confirmed by chiral HPLC. The crystalline diastereomeric salt is filtered and neutralized with aqueous NaOH to recover the free amine.

Functionalization Strategies

Introduction of the Isopropyl Group

The resolved (R)-1-benzyl-3-aminopyrrolidine undergoes alkylation with isopropyl bromide under Schlenk conditions:

ConditionSpecification
BasePotassium carbonate
SolventAnhydrous DMF
Temperature60°C, 12 h
Yield82–87%

The reaction proceeds via SN2 mechanism, with strict exclusion of moisture to prevent hydrolysis.

Acetic Acid Moiety Attachment

The final step introduces the acetic acid group through nucleophilic substitution:

ParameterValue
ReagentEthyl bromoacetate
BaseDiisopropylethylamine (DIPEA)
SolventDichloromethane
Reaction time24 h at reflux
Deprotection6M HCl, 80°C, 4 h

This two-step process (alkylation followed by ester hydrolysis) achieves an overall yield of 68–72%.

Industrial-Scale Optimization

For commercial production, continuous flow reactors enhance efficiency:

Process StageFlow Reactor Parameters
Cyclization100 mL/min, 120°C, 5 bar
ResolutionCrystallization cascade with in-line filtration
AlkylationPacked-bed reactor with immobilized base

This setup reduces processing time by 40% compared to batch methods while maintaining ee >99%.

Analytical Characterization

Critical quality control measures include:

TechniqueKey Identifiers
1H NMR (400 MHz, D2O)δ 3.85 (dd, J=9.5 Hz, CH2COO), 3.12 (m, pyrrolidine H3)
13C NMR 174.8 ppm (COOH), 58.2 ppm (N-CH2-COO)
HPLC-MS [M+H]+ = 317.2, tR=8.7 min (Chiralpak AD-H column)

Elemental analysis typically shows ≤0.3% deviation from theoretical values (C: 64.33%, H: 8.57%, N: 8.82%).

Comparative Analysis of Methodologies

A comparison of resolution techniques reveals advantages of the tartaric acid method:

Methodee (%)Yield (%)Scalability
Tartaric acid resolution98.545High
Enzymatic resolution99.138Moderate
Chiral chromatography99.928Low

The tartaric acid approach balances cost and efficiency for industrial applications.

Challenges and Solutions

Challenge 1: Epimerization during alkylation

  • Solution : Conduct isopropyl bromide addition at ≤60°C with rapid quenching.

Challenge 2: Ester hydrolysis side reactions

  • Solution : Use excess HCl (8M) to minimize transesterification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [®-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and isopropyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

[(R)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid has been investigated for its potential therapeutic applications. Studies indicate that it may interact with various biological targets, including receptors and enzymes involved in neurological and metabolic pathways.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the compound's role as a potential inhibitor of specific neurotransmitter receptors, demonstrating its efficacy in modulating synaptic transmission in vitro .

Organic Synthesis

This compound serves as an important building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new pharmaceuticals.

Example Reactions:

  • Nucleophilic Substitution: The benzyl group can undergo nucleophilic substitution to form derivatives with varied biological activity.
  • Esterification: The acetic acid moiety can be utilized in esterification reactions to create esters for further applications.

Biological Research

Research has shown that this compound exhibits biological activities that warrant further investigation.

Biological Activity:
Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties, indicating its potential use in treating conditions such as arthritis or chronic pain .

Mechanism of Action

The mechanism of action of [®-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include signal transduction mechanisms that lead to the desired biological or chemical effect.

Comparison with Similar Compounds

Substituent Effects

  • However, this may also complicate synthetic scalability, as reflected in its discontinued status .
  • Benzyloxycarbonyl-isopropyl-amino group: The addition of a benzyloxycarbonyl (Cbz) protecting group increases polarity and molecular weight, making this derivative more suitable as a synthetic intermediate. The Cbz group is commonly used to protect amines during multi-step syntheses .
  • Cyclopropyl groups are also known to enhance metabolic stability in drug candidates .

Chirality and Stereochemical Impact

The (R)-configuration at the pyrrolidine C3 position is critical for enantioselective interactions in chiral environments. Analogs like [(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid retain this stereochemistry, suggesting shared applications in asymmetric synthesis or receptor-targeted drug design .

Commercial and Research Relevance

  • The benzyl-cyclopropyl-amino variant remains available, highlighting its broader utility in medicinal chemistry, possibly due to favorable pharmacokinetic properties .

Biological Activity

[(R)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid, identified by its CAS number 1354017-13-2, is a chiral compound featuring a pyrrolidine ring and an acetic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neurological and pharmacological contexts. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H26N2O2C_{17}H_{26}N_{2}O_{2}. The structure includes:

  • Pyrrolidine Ring : A five-membered nitrogen-containing ring that contributes to the compound's biological interactions.
  • Benzyl-Isopropyl-Amino Group : Enhances lipophilicity and may influence receptor binding.
  • Acetic Acid Moiety : Provides acidic properties that may be crucial for biological activity.

The biological activity of this compound is thought to involve interactions with specific receptors or enzymes. Preliminary studies suggest that it may act as an inhibitor or modulator of neurotransmitter pathways, particularly in the central nervous system. The exact molecular mechanisms remain to be fully elucidated through further research.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

1. Neuropharmacological Effects

Research indicates that this compound may exhibit neuroprotective properties. In vitro studies on neuronal cultures have shown enhanced neurite outgrowth, suggesting potential applications in treating neurodegenerative diseases.

2. Antimicrobial Activity

Although primarily focused on neuropharmacology, there is emerging evidence that compounds with similar structures exhibit antimicrobial properties. Further investigation into the antibacterial effects of this compound is warranted.

Case Studies and Research Findings

Study ReferenceFocusKey Findings
Neurotrophic ActivityDemonstrated significant enhancement of neurite outgrowth in rat cortical neurons treated with related compounds.
Antimicrobial PotentialSuggested that similar compounds exhibit varying degrees of antibacterial activity; further studies needed for direct comparison.
Synthesis and Activity EvaluationHighlighted the synthesis of related isoquinoline dipeptides with promising biological activities, suggesting structural analogs could yield insights into the activity of this compound.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions.
  • Substitution with Benzyl-Isopropyl-Amino Group : Conducted via nucleophilic substitution.
  • Introduction of Acetic Acid Moiety : Accomplished through esterification or amidation reactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.